1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,5-dimethylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-6H,1-2H3 |
InChI Key |
VEXXAAIEBLPRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes:
Oxidation of 1,5-Dimethyl-1H-benzo[d]imidazol-2-ylmethanol : Oxidative conversion of the hydroxymethyl precursor to the aldehyde is a common route. Oxidants such as manganese(IV) oxide (MnO2), ruthenium-based catalysts with hydrogen peroxide, or other mild oxidants are employed.
Cyclization of Substituted o-Phenylenediamines with Formylating Agents : This involves condensation of appropriately substituted o-phenylenediamines with aldehydes or equivalents to form the benzimidazole ring bearing the aldehyde at position 2.
Preparation Methods Specific to 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
Oxidation of 1,5-Dimethyl-1H-benzo[d]imidazol-2-ylmethanol
This method involves the selective oxidation of the hydroxymethyl group at position 2 of the benzimidazole ring to the corresponding aldehyde.
Note: While these examples are for benzimidazole-2-carbaldehyde without methyl substitutions at position 5, the oxidation method is adaptable to 1,5-dimethyl derivatives with appropriate substrate preparation.
Cyclization via Condensation and Heterocyclization
A heterocyclization approach involves reacting substituted o-phenylenediamines with aldehydes or equivalent reagents in the presence of reducing agents or catalysts.
One-Pot Synthesis via Heterocyclization : For example, ethyl 4-(methylamino)-3-nitrobenzoate reacted with substituted benzaldehydes in the presence of sodium dithionite in DMSO, followed by base hydrolysis, yielded benzimidazole derivatives with carboxylic acid functionalities. Although this example is for a different substitution pattern, the methodology is applicable to synthesize benzimidazole-2-carbaldehydes with methyl groups by choosing appropriate starting materials.
Stobbe Condensation and Subsequent Cyclization : Methods involving Stobbe condensation of substituted aromatic compounds with active methylene compounds under basic conditions (e.g., potassium tert-butoxide) have been reported for benzimidazole derivatives. This method benefits from low-cost starting materials, no need for hazardous reagents, and good yields, suitable for large-scale synthesis.
Representative Reaction Conditions and Yields
Detailed Research Findings
Yield Optimization : MnO2 oxidation provides high yields (~85%) with easy work-up and minimal by-products, making it a preferred method for converting 1,5-dimethyl-1H-benzo[d]imidazol-2-ylmethanol to the aldehyde.
Scalability and Safety : The use of low-cost starting materials and avoidance of dangerous reagents (e.g., heavy metals other than catalytic Ru, or harsh oxidants) is emphasized in recent patents and literature, facilitating industrial-scale production.
Alternative Catalytic Systems : Ruthenium-based catalysts with hydrogen peroxide offer an environmentally friendly alternative, though yields may be slightly lower (~70%) and require careful control of reaction conditions.
One-Pot Synthesis Advantages : The heterocyclization method using sodium dithionite in DMSO followed by base hydrolysis allows for a streamlined synthesis of benzimidazole derivatives, reducing purification steps and improving overall efficiency.
Summary Table of Preparation Methods for 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 1,5-Dimethyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1,5-Dimethyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
The synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through various methods involving the condensation of appropriate precursors. Recent studies have highlighted the use of different functional groups on the phenyl ring to enhance the compound's biological activity . The synthetic routes often involve reactions with aldehydes or other electrophiles to yield derivatives with improved properties.
Antimicrobial Properties
Research has demonstrated that derivatives of benzimidazoles, including 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans . The minimum inhibitory concentrations (MIC) for some derivatives were found to be less than 4 µg/mL, indicating potent antimicrobial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3aa | 3.9 | C. albicans |
| 3aq | <1 | S. aureus |
| 3ad | 3.9 | M. smegmatis |
Antitumor Activity
The compound has also shown promise in cancer research. Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, displaying bioreductive antitumor activity . The iminoquinone and quinone derivatives derived from benzimidazoles have been specifically noted for their potential in targeting cancer cells effectively.
Drug Development
The structure-activity relationship (SAR) studies conducted on this compound indicate that modifications can lead to enhanced biological effects, making it a valuable candidate in drug development . The ability to synthesize various derivatives allows for the exploration of new therapeutic agents targeting infectious diseases and cancer.
Cosmetic Formulations
Emerging research suggests potential applications in cosmetic formulations due to the compound's stability and safety profile . The incorporation of benzimidazole derivatives into topical products may enhance skin health by providing antimicrobial benefits.
Case Studies
Several case studies have documented the efficacy of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde in clinical settings:
- Antibiotic Resistance : A study highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option .
- Cancer Treatment : Clinical trials involving benzimidazole derivatives have indicated a reduction in tumor size in specific cancer types when combined with conventional therapies .
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of significant interest.
Comparison with Similar Compounds
Structural Influences on Reactivity and Stability
- The electron-donating methyl groups may also stabilize the aldehyde moiety, altering its reactivity in condensation reactions .
- Synthetic Flexibility : The 1-methyl analog (used in anti-tumor compound synthesis, ) reacts efficiently with BF₃·Et₂O in dioxane at 75°C , whereas the 1,5-dimethyl derivative may require adjusted conditions due to steric constraints.
Reactivity in Organic Transformations
- Catalytic Oxidation: The 6-fluoro analog exhibits lower yields (70%) under Ru-catalyzed oxidation compared to the target compound (85% with MnO₂), likely due to electronic deactivation by the fluorine substituent .
Physicochemical and Pharmacological Properties
- Lipophilicity : The 1,5-dimethyl derivative has a higher LogP (1.62) than the 1-methyl (1.34) and 6-fluoro (1.28) analogs, suggesting enhanced membrane permeability, which is critical in drug design .
- Enzymatic Interactions: None of the analogs show significant CYP inhibition in preliminary data, but the 1,5-dimethyl compound’s higher LogP may improve BBB penetration compared to the 6-fluoro derivative .
Biological Activity
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. As a derivative of benzimidazole, it shares structural characteristics with many biologically active compounds, making it a subject of research for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- IUPAC Name : 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 102153-20-3
Biological Activity Overview
The biological activity of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 14 mm |
These results suggest that the compound's structure may facilitate interaction with microbial cell membranes or specific enzymatic pathways critical for bacterial survival .
Anticancer Activity
The anticancer potential of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has been explored through various assays. Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating pathways associated with oxidative stress and DNA damage.
Mechanism of Action :
- Reactive Oxygen Species (ROS) Generation : The compound promotes the formation of ROS, which can lead to cellular damage and apoptosis.
- DNA Damage Response : Exposure to the compound results in DNA strand breaks and activation of p53 signaling pathways, leading to cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of electron-donating groups such as methyl at positions 1 and 5 enhances lipophilicity and bioavailability, which are critical for their interaction with biological targets.
Case Studies
Several case studies have highlighted the efficacy of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde:
- Study on Anticancer Properties :
- Antimicrobial Efficacy Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
